molecular formula C19H17ClN2OS B2744193 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 565166-64-5

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2744193
CAS No.: 565166-64-5
M. Wt: 356.87
InChI Key: GOJIUMVBUCJFTR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

Research has explored derivatives similar to 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide for their potential as glutaminase inhibitors, which are of interest for cancer treatment. Glutaminase is an enzyme involved in glutamine metabolism, a critical pathway in proliferating cancer cells. Derivatives of thiadiazole and thiazole compounds, like BPTES analogs, have shown promise as potent and selective inhibitors, suggesting a therapeutic potential for related compounds in inhibiting cancer cell growth and proliferation (Shukla et al., 2012).

Synthesis of Heterocyclic Compounds

2-Chloroacetamides serve as key intermediates in the synthesis of various heterocyclic compounds, which have widespread applications in pharmaceuticals and agrochemicals. Studies have demonstrated the utility of N-aryl-2-chloroacetamides as electrophilic building blocks to form ring-annulated thiazolo[3,2-a]pyrimidinone products. This synthetic approach has been used to produce compounds with confirmed structures through analytical and spectral studies, indicating the versatility of chloroacetamide derivatives in heterocyclic synthesis (Janardhan et al., 2014).

Antimicrobial and Antitumor Activity

The structural framework of 2-chloroacetamides has been leveraged in the design of molecules with potential antimicrobial and antitumor activities. Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown that incorporating different heterocyclic rings can lead to compounds with considerable anticancer activity against various cancer cell lines. This underscores the role of 2-chloroacetamide derivatives in developing new therapeutic agents (Yurttaş et al., 2015).

Chemical Synthesis and Drug Development

The chemical properties and reactivity of 2-chloroacetamides make them valuable in the synthesis of complex organic molecules. These compounds serve as key intermediates in constructing pharmacologically active molecules, demonstrating their utility in drug discovery and development processes. For instance, studies have detailed the synthesis of various thiazole derivatives with potential biological activities, highlighting the chemical versatility and applicability of chloroacetamide derivatives in creating bioactive compounds (Badiger et al., 2013).

Properties

IUPAC Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-2-13-8-10-14(11-9-13)16-12-24-19(21-16)22-18(23)17(20)15-6-4-3-5-7-15/h3-12,17H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJIUMVBUCJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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